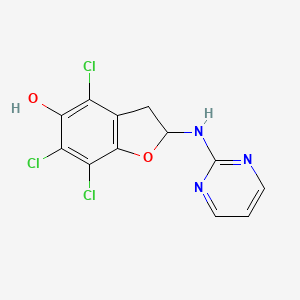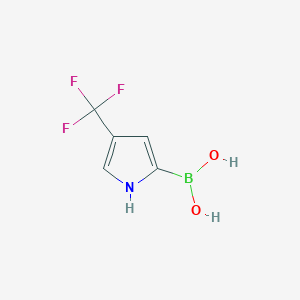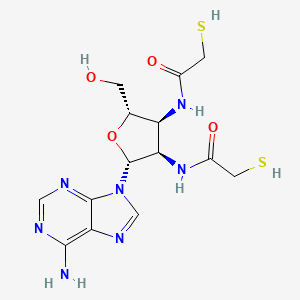
2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine is a synthetic nucleoside analog. This compound is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose ring, replaced by sulfanylacetamido groups. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine typically involves the radical deoxygenation of ribonucleosides. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates, which are then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method replaces hazardous reagents like Bu3SnH and AIBN, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine undergoes various chemical reactions, including:
Oxidation: The sulfanylacetamido groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to its corresponding thiol derivatives.
Substitution: The sulfanylacetamido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent, particularly against HIV.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Industry: Used in the development of diagnostic tools and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it terminates DNA chain elongation due to the absence of the 3’-hydroxyl group, which is essential for forming phosphodiester bonds . This mechanism is similar to other nucleoside reverse transcriptase inhibitors, making it effective against retroviruses like HIV.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Lacks the sulfanylacetamido groups but shares the deoxy structure.
2’,3’-Dideoxyinosine (ddI): Similar structure but with an inosine base.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): Another nucleoside analog with antiviral properties.
Uniqueness
2’,3’-Dideoxy-2’,3’-bis(2-sulfanylacetamido)adenosine is unique due to the presence of sulfanylacetamido groups, which enhance its chemical stability and potentially its biological activity. This modification distinguishes it from other nucleoside analogs and may confer additional therapeutic benefits.
Propiedades
| 185146-42-3 | |
Fórmula molecular |
C14H19N7O4S2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-sulfanylacetyl)amino]oxolan-3-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C14H19N7O4S2/c15-12-11-13(17-4-16-12)21(5-18-11)14-10(20-8(24)3-27)9(6(1-22)25-14)19-7(23)2-26/h4-6,9-10,14,22,26-27H,1-3H2,(H,19,23)(H,20,24)(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |
Clave InChI |
OHIAOCNZYPPAAP-GUSNPEKLSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)CS)NC(=O)CS)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)CS)NC(=O)CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


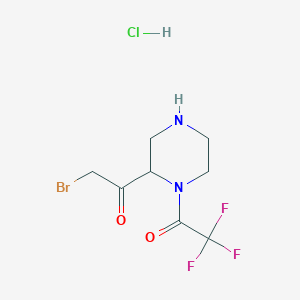

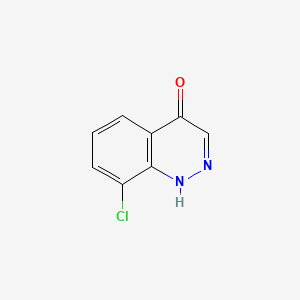
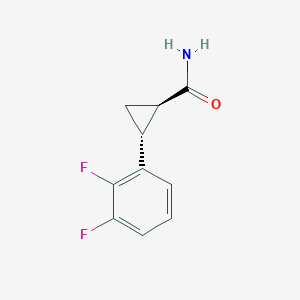

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)

